molecular formula C20H25N3O3S B2848428 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-92-1

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2848428
CAS No.: 868978-92-1
M. Wt: 387.5
InChI Key: YMVBRTZZIBAQIP-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[1,2-a]pyridine moiety is a fused ring system containing three nitrogen atoms . The butoxy and benzenesulfonamide groups attached to this ring system would further add to the complexity of the molecule.

Scientific Research Applications

Antimicrobial Activity

Research highlights the antimicrobial properties of compounds related to 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide. A study focused on the synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in addressing resistant microbial strains and infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Properties

The development of novel sulfonamide derivatives, including those structurally related to this compound, has been a focus for their potential as anticancer agents. For instance, novel N-(guanidinyl)benzenesulfonamides showed promising activity against human tumor breast cell lines, indicating the therapeutic potential of these compounds in oncology (Ghorab, El-Gazzar, & Alsaid, 2014).

Enzyme Inhibition and Potential Therapeutic Applications

Compounds structurally akin to this compound have been studied for their enzyme inhibitory properties and potential therapeutic applications. For example, sulfonamides incorporating 1,3,5-triazine structural motifs showed notable inhibitory profiles against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are linked to diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Anticonvulsant Agents

Research into the synthesis of new hybrid anticonvulsant agents combines elements of well-known antiepileptic drugs. The integration of 2-(2,5-dioxopyrrolidin-1-yl) derivatives, potentially similar in action to this compound, into new compounds has shown promising results in preclinical seizure models, offering a new approach to treating epilepsy (Kamiński et al., 2015).

Environmental and Biological Sensing

The development of sensitive and selective detection techniques for environmental and biological monitoring is crucial. Compounds like this compound, and their derivatives, have been employed in designing reaction-based fluorescent probes for the discrimination of toxic benzenethiols and biologically active aliphatic thiols, demonstrating the adaptability of these compounds in various scientific applications (Wang et al., 2012).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, many imidazo[1,2-a]pyridines have been found to exhibit their bioactivity through interactions with various biological targets .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in medicinal chemistry, given the known bioactivity of imidazo[1,2-a]pyridines . Additionally, research could be conducted to develop more efficient methods for its synthesis.

Properties

IUPAC Name

4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-4-13-26-18-5-7-19(8-6-18)27(24,25)21-11-9-17-15-23-12-10-16(2)14-20(23)22-17/h5-8,10,12,14-15,21H,3-4,9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVBRTZZIBAQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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